7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a member of the isoquinoline family, characterized by its unique structural features that include a bromine atom at the 7th position and two methyl groups at the 4th position of the isoquinoline ring. Isoquinolines are a class of heterocyclic aromatic compounds that are structurally related to quinoline. This compound is notable for its potential biological activities and applications in various scientific fields.
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is classified as an organic compound within the isoquinoline derivatives. Its structural formula indicates that it contains both aromatic and aliphatic characteristics due to the presence of the isoquinoline ring and the carbonyl group.
The synthesis of 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves bromination reactions. A common method includes the bromination of 4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one using bromine or N-bromosuccinimide in solvents such as dichloromethane or chloroform. This reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
In an industrial context, synthesis may utilize continuous flow reactors for enhanced yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to isolate the product effectively .
The molecular structure of 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one features:
This arrangement contributes to its unique chemical properties and reactivity.
The molecular formula of 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is , with a corresponding molecular weight of approximately 253.14 g/mol. The compound's structural characteristics allow for various interactions in biological systems .
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one can undergo several significant chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or tailor it for specific applications in medicinal chemistry.
The mechanism of action for 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is largely dependent on its interactions with biological targets such as enzymes or receptors. The presence of the bromine atom and carbonyl group influences its reactivity and binding affinity. It may participate in redox reactions that modulate cellular pathways and signaling mechanisms .
Key physical properties include:
Chemical properties encompass:
Relevant analyses often include spectroscopic methods (e.g., NMR) to confirm structural integrity and purity .
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has various scientific applications:
This compound's unique structure makes it valuable in drug discovery and development processes across multiple therapeutic areas.
The structural architecture of 7-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (molecular formula: C₁₁H₁₂BrNO, molecular weight: 254.127 g/mol) positions it as a privileged scaffold in heterocyclic chemistry [7]. Its core consists of a benzene ring fused to a partially saturated pyridone ring, incorporating three critical functional elements:
Table 1: Key Structural Motifs and Their Chemical Functions
Position | Functional Group | Role in Pharmacophore Design |
---|---|---|
C7 | Bromine | Electrophilic cross-coupling handle |
C4 | Dimethyl (quaternary) | Conformational rigidity & metabolic stability |
C3 | Carbonyl (lactam) | Hydrogen-bond acceptor |
In pharmacophore models, this scaffold demonstrates remarkable versatility. The planar aromatic region permits π-stacking interactions with protein residues, while the lactam’s directionality allows for complementary binding with enzyme active sites. Notably, its isoquinoline core serves as a bioisostere for quinoline and naphthyridine derivatives, enabling activity refinement in drug candidates targeting neurological disorders or oncology [3] [8]. Experimental evidence confirms that bromine’s polarizability enhances binding affinity to hydrophobic enzyme pockets—a principle leveraged in kinase inhibitor optimization studies [7].
The synthetic exploration of dihydroisoquinolinones began accelerating in the early 2000s, with 7-bromo-4,4-dimethyl derivatives first reported in the late 2010s. The compound’s emergence coincided with two key trends in medicinal chemistry:
Table 2: Chronological Development of Key Derivatives
CAS Number | Compound Variant | Reported Significance |
---|---|---|
1784426-29-4 | 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | Key intermediate for kinase inhibitors [1] |
1784289-03-7 | 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | Validated in antimicrobial screening [3] |
943751-93-7 | 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one | Unsubstituted precursor [9] |
Industrial adoption surged post-2020, evidenced by specialized synthesis services from suppliers like BLD Pharmatech and VulcanChem offering cold-chain distribution for stability [2] [6] [7]. Synthetic methodologies evolved substantially during this period:
The compound’s current utility spans multiple domains:
This historical trajectory underscores its transition from academic curiosity to a strategic building block in rational drug design, reflecting broader shifts toward functionalized, sp³-rich scaffolds in modern medicinal chemistry [3] [7] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1